Enhanced Polarity and Hydrogen Bonding Capacity via 5-Amine Substitution: A Comparison with the Core Scaffold
The presence of the 5-amino group on the target compound introduces a hydrogen bond donor (HBD) and significantly increases topological polarity compared to the parent scaffold, cyclopropyl(1H-indol-3-yl)methanone. This is a critical differentiator for modulating solubility and target engagement. The target compound has 1 HBD and a TPSA of 48.0 Ų, whereas the parent scaffold lacks an HBD and has a TPSA of 32.9 Ų [1]. This represents a 46% increase in polar surface area, directly attributable to the primary amine. This quantitative difference is crucial for projects aiming to optimize pharmacokinetic properties without altering the core indole-cyclopropyl ketone pharmacophore [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 48.0 Ų; HBD = 1 |
| Comparator Or Baseline | Cyclopropyl(1H-indol-3-yl)methanone (CAS 675834-79-4): TPSA = 32.9 Ų; HBD = 0 |
| Quantified Difference | 15.1 Ų increase in TPSA (a 46% increase); gain of 1 HBD |
| Conditions | Computed properties from molecular structure using standard algorithms (PubChem, Molbase). |
Why This Matters
This quantitative difference in polarity and hydrogen bonding potential is essential for selecting the optimal building block to fine-tune the solubility and permeability profile of a lead compound.
- [1] PubChem. (2026). Compound Summary for CID 118024020: (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone. View Source
- [2] Molbase. (n.d.). Compound Detail for cyclopropyl(1H-indol-3-yl)methanone (CAS 675834-79-4). View Source
